molecular formula C16H15ClN6O2 B2470954 N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea CAS No. 860787-23-1

N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea

Cat. No.: B2470954
CAS No.: 860787-23-1
M. Wt: 358.79
InChI Key: LSIWSDGWXYMLHE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea is a triazole-urea hybrid compound characterized by a 4-chlorophenyl group and a 4-methoxyanilino-substituted triazole core. Its molecular structure combines a urea linkage (–NH–CO–NH–) bridging aromatic and heterocyclic moieties, a design motif common in bioactive molecules. Triazole derivatives are renowned for their pharmacological versatility, including antimicrobial, antiviral, and antitumor activities . The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the 4-methoxyanilino substituent may modulate electronic and steric interactions with biological targets .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-(4-methoxyanilino)-1H-1,2,4-triazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-25-13-8-6-11(7-9-13)18-14-20-15(23-22-14)21-16(24)19-12-4-2-10(17)3-5-12/h2-9H,1H3,(H4,18,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIWSDGWXYMLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NN2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea, with the chemical formula C16H15ClN6O2 and CAS number 860787-23-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of a chlorophenyl group and a methoxyanilino moiety enhances its interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing triazole rings exhibit significant antitumor activity. For instance, studies have shown that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

Compound IC50 (µM) Mechanism of Action
This compoundTBDInduction of apoptosis via mitochondrial pathways

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, it shows promise as an inhibitor of acetylcholinesterase (AChE) and urease.

Enzyme IC50 (µM) Reference
AcetylcholinesteraseTBD
UreaseTBD

These activities suggest potential applications in treating conditions like Alzheimer's disease (via AChE inhibition) and gastric ulcers (via urease inhibition).

Case Studies

  • Anticancer Studies : A study focusing on triazole derivatives showed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The observed IC50 values suggested high potency compared to standard chemotherapeutics.
  • Enzyme Inhibition : In a comparative study assessing various triazole compounds for urease inhibition, this compound was among the most effective inhibitors identified, with IC50 values significantly lower than control compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells.
  • Enzyme Interaction : By binding to active sites on enzymes like AChE and urease, it inhibits their function, leading to reduced substrate conversion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Research

Compounds featuring triazole cores with arylhydrazone or substituted phenyl groups have been investigated as SARS-CoV-2 inhibitors. For example:

  • 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (, compound b) replaces the urea linkage with a thiol group and incorporates an iodine atom.
  • 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (, compound c) shares the 4-chlorophenyl group but lacks the urea moiety. This structural difference highlights the critical role of the urea bridge in hydrogen-bonding interactions, which may enhance target engagement in the parent compound .

Urea-Triazole Derivatives

  • 1-(4-Chlorophenyl)-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea (CAS 339278-23-8, ) replaces the 4-methoxyanilino-triazole group with a triazol-1-yl acetyl chain. This modification reduces planarity and may decrease π-π stacking interactions with aromatic residues in enzyme active sites.
  • N-Butyl-N'-(4-chlorophenyl)-N-(4-methyl-2-oxazolyl)urea () substitutes the triazole ring with an oxazole moiety. Oxazoles are less electron-rich than triazoles, which could diminish interactions with electrophilic targets. The butyl group enhances lipophilicity but may reduce solubility, a trade-off absent in the methoxyanilino-substituted parent compound .

Methodological Considerations

Structural elucidation of such compounds often relies on X-ray crystallography using software like SHELXL () and visualization tools like ORTEP-3 (). These methods confirm the planar geometry of the triazole ring and urea linkage, critical for rational drug design .

Q & A

Q. Basic Research Focus

  • In vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) using purified targets like kinases or proteases.
  • Dose-response curves (IC₅₀ determination) with triplicates to ensure reproducibility .
  • Control experiments with structurally similar but inactive analogs to confirm specificity .

Q. Advanced Research Focus

  • Surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd) to assess affinity and mechanism .
  • Cryo-EM or co-crystallization to visualize binding modes in enzyme active sites .

How can computational modeling address discrepancies in predicted vs. observed bioactivity data?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations to evaluate conformational flexibility of the urea linkage and triazole ring, which may impact binding .
  • Free-energy perturbation (FEP) to quantify the contribution of the 4-methoxyanilino group to binding affinity .
  • Docking validation using multiple software (e.g., AutoDock Vina and Glide) to cross-verify poses against crystallographic data .

What methodologies optimize the compound’s solubility for in vivo studies?

Q. Basic Research Focus

  • Co-solvent systems (e.g., PEG-400/water) for preclinical formulations .
  • Salt formation via reaction with hydrochloric acid to improve aqueous solubility .
  • Particle size reduction via nano-milling to enhance dissolution rates .

Q. Advanced Research Focus

  • Prodrug design by masking polar groups (e.g., methoxy → phosphate ester) for sustained release .
  • Lipid-based delivery systems (e.g., liposomes) to improve bioavailability .

How do substituents on the triazole ring influence SAR for antimicrobial activity?

Q. Advanced Research Focus

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance membrane penetration via increased lipophilicity (logP optimization) .
  • Methoxy groups improve hydrogen-bonding capacity, critical for target engagement in Gram-positive bacteria .
  • Systematic SAR libraries synthesized via parallel reactions to map substituent effects on MIC values .

What analytical techniques are critical for characterizing reactive intermediates during synthesis?

Q. Basic Research Focus

  • LC-MS/MS to monitor transient intermediates (e.g., acylated triazoles) .
  • In situ IR spectroscopy to track carbonyl stretching frequencies during urea bond formation .

Q. Advanced Research Focus

  • Cryo-trapping NMR to stabilize and characterize unstable intermediates at low temperatures .
  • DFT calculations to predict reactivity of intermediates and guide synthetic optimization .

How can stability issues in aqueous buffers be mitigated during biochemical assays?

Q. Methodological Recommendations

  • Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 instead of Tris, which may catalyze hydrolysis of the urea moiety .
  • Short-term storage : Prepare stock solutions in DMSO and dilute into assay buffers immediately before use .
  • Stabilizing additives : Include 0.1% BSA or cyclodextrins to prevent aggregation .

What strategies validate the compound’s selectivity across related protein families?

Q. Advanced Research Focus

  • Kinome-wide profiling using kinase inhibitor panels (e.g., DiscoverX) to identify off-target effects .
  • CRISPR-Cas9 knockouts of putative targets to confirm phenotypic relevance in cellular models .

How can researchers reconcile conflicting cytotoxicity data between cell lines?

Q. Methodological Guidelines

  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) and apoptosis markers (Annexin V) to differentiate cytostatic vs. cytotoxic effects .
  • Resistance studies : Use isogenic cell lines with ABC transporter overexpression to assess efflux pump involvement .

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